5-(3-Bromophenyl)-1H-tetrazole
Overview
Description
5-(3-Bromophenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom The presence of a bromophenyl group at the 5-position of the tetrazole ring imparts unique chemical and physical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-1H-tetrazole typically involves the cyclization of an appropriate precursor. One common method is the reaction of 3-bromobenzyl cyanide with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-1H-tetrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with various dienophiles or dipolarophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. Reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cycloaddition Reactions: Reactions are often carried out under thermal or photochemical conditions, using catalysts like copper or palladium.
Major Products Formed
Substitution Reactions: Products include various substituted tetrazoles, depending on the nucleophile used.
Oxidation and Reduction: Products include different oxidation states of the tetrazole ring.
Cycloaddition Reactions: Products include various cycloadducts, depending on the reactants used.
Scientific Research Applications
5-(3-Bromophenyl)-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromophenyl group can enhance the binding affinity and specificity of the compound towards its target.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Lacks the bromine atom, resulting in different chemical and physical properties.
5-(4-Bromophenyl)-1H-tetrazole: Similar structure but with the bromine atom at the 4-position, leading to different reactivity and applications.
5-(3-Chlorophenyl)-1H-tetrazole: Contains a chlorine atom instead of bromine, affecting its reactivity and biological activity.
Uniqueness
5-(3-Bromophenyl)-1H-tetrazole is unique due to the presence of the bromine atom at the 3-position, which influences its chemical reactivity and potential applications. The bromine atom can participate in various substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-(3-bromophenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKPUDRFBHSFJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399041 | |
Record name | 5-(3-Bromophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3440-99-1 | |
Record name | 5-(3-Bromophenyl)-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3440-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Bromophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Tetrazole, 5-(3-bromophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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